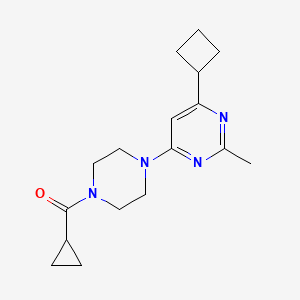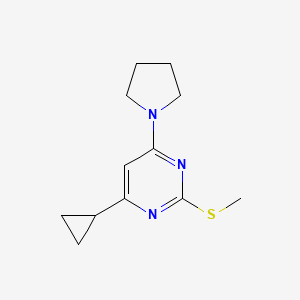
4-cyclobutyl-6-(4-cyclopropanecarbonylpiperazin-1-yl)-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutyl-6-(4-cyclopropanecarbonylpiperazin-1-yl)-2-methylpyrimidine, commonly referred to as CB-6-CPPM, is a synthetic compound that has recently been developed for a variety of scientific research applications. It has a wide range of uses, including in medical research, pharmacology, and biochemistry. CB-6-CPPM is a unique compound due to its cyclic structure, which allows for increased stability and solubility. This article will discuss the synthesis method of CB-6-CPPM, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
CB-6-CPPM has a wide range of scientific research applications. It has been used in medical research to study the effects of certain drugs on the body, as well as to investigate the effects of certain diseases on the body. It has also been used in pharmacology to study the effects of certain drugs on the body, as well as to investigate the effects of certain diseases on the body. In addition, CB-6-CPPM has been used in biochemistry to study the structure and function of proteins, as well as to study the effects of certain drugs on proteins.
Mechanism of Action
The mechanism of action of CB-6-CPPM is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which then triggers a response in the body. This response is believed to be responsible for the effects of the compound on the body.
Biochemical and Physiological Effects
CB-6-CPPM has been found to have a wide range of biochemical and physiological effects. It has been found to increase the production of certain proteins in the body, as well as to increase the activity of certain enzymes. In addition, it has been found to increase the production of certain hormones, as well as to reduce the production of certain hormones. Finally, it has been found to reduce inflammation and to have an anti-cancer effect.
Advantages and Limitations for Lab Experiments
The advantages of using CB-6-CPPM for lab experiments include its high stability and solubility, as well as its ability to bind to certain receptors in the body. The limitations of using CB-6-CPPM for lab experiments include its limited availability, as well as its potential toxicity if used in high concentrations.
Future Directions
There are a number of potential future directions for the use of CB-6-CPPM. These include its use in the development of new drugs and therapies, its use in the study of the effects of certain diseases on the body, and its use in the study of the structure and function of proteins. In addition, CB-6-CPPM could be used to study the effects of certain drugs on the body, as well as to study the effects of certain diseases on the body. Finally, CB-6-CPPM could be used to study the effects of certain drugs on proteins, as well as to study the effects of certain diseases on proteins.
Synthesis Methods
CB-6-CPPM is synthesized using a process known as the Stille reaction. This process begins with the reaction of 4-cyclobutyl-2-methylpyrimidine with 4-cyclopropanecarbonylpiperazine. This is followed by the addition of a palladium catalyst and a base, such as sodium carbonate or potassium carbonate. The reaction is then heated to a temperature of 70-80°C for several hours to complete the synthesis.
properties
IUPAC Name |
[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-12-18-15(13-3-2-4-13)11-16(19-12)20-7-9-21(10-8-20)17(22)14-5-6-14/h11,13-14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKOQUWTIPOWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3CC3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463428.png)
![7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463441.png)
![4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6463445.png)
![1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6463452.png)
![2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463457.png)
![7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463467.png)


![1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6463483.png)
![2-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6463494.png)
![1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6463512.png)
![2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride](/img/structure/B6463516.png)
![3-[4-(5-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6463522.png)
